

# The Pharmacological Profile of Omadacycline Mesylate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Omadacycline mesylate	
Cat. No.:	B12353970	Get Quote

#### Introduction

Omadacycline is a novel aminomethylcycline, a semisynthetic derivative of minocycline, belonging to the tetracycline class of antibiotics. Approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), omadacycline represents a significant advancement in combating antibiotic resistance. Its chemical modifications allow it to overcome the two primary mechanisms of tetracycline resistance—efflux pumps and ribosomal protection—making it a potent agent against a broad spectrum of pathogens, including many multidrug-resistant strains. This document provides an in-depth overview of the pharmacological profile of **omadacycline mesylate** for research and development applications.

### **Mechanism of Action**

Like other tetracyclines, omadacycline exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S subunit of the bacterial ribosome, specifically to the primary tetracycline binding site. This action physically blocks the binding of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the incorporation of new amino acids into the growing peptide chain and halting protein elongation.

The key innovation in omadacycline's structure lies in modifications at the C-7 and C-9 positions of the tetracycline D-ring.



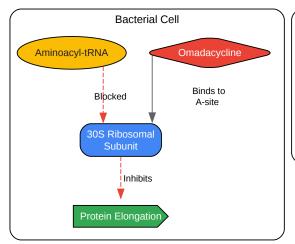


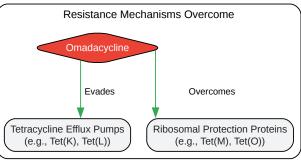


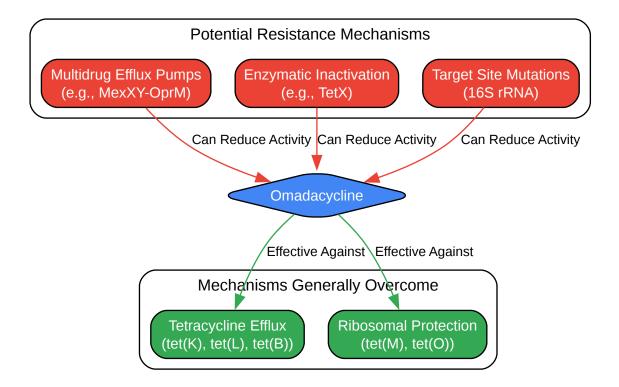
- C-9 Modification: The aminomethyl group at this position provides a steric hindrance that
  overcomes ribosomal protection mechanisms. Ribosomal protection proteins, such as Tet(M)
  and Tet(O), typically bind to the ribosome and dislodge conventional tetracyclines.
   Omadacycline's C-9 side chain allows it to maintain its binding and inhibitory activity even in
  the presence of these proteins.
- C-7 Modification: This modification enables omadacycline to circumvent tetracycline-specific efflux pumps, such as those encoded by tet(K) and tet(L) genes. While the precise mechanism is not fully elucidated, it is believed that the modification makes omadacycline a poor substrate for these pumps.

Macromolecular synthesis assays confirm that omadacycline's primary effect is the potent inhibition of bacterial protein synthesis, while sparing DNA, RNA, and peptidoglycan synthesis.

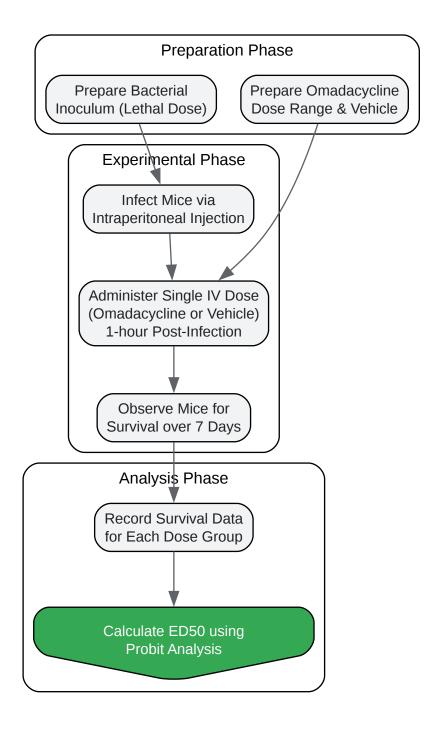












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